molecular formula C21H29N5O11 B1236309 Dapiramicin B CAS No. 90044-18-1

Dapiramicin B

Cat. No.: B1236309
CAS No.: 90044-18-1
M. Wt: 527.5 g/mol
InChI Key: CNAGQZVMYBWWLN-LSIARSKGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapiramicin B is a nucleoside antibiotic complex that was first isolated and characterized in the 1980s . It belongs to the class of organic compounds known as O-glycosyl compounds, which are glycosides in which a sugar group is bonded to another group via an O-glycosidic bond . The structure of this compound features a pyrrolo[2,3-d]pyrimidine aglycone core, which is a 7-deazapurine system, linked to a disaccharide moiety . Its molecular formula is C21H29N5O11, with an average molecular weight of 527.49 g/mol . The first total synthesis of this compound was achieved in 2006, with a key step being the effective construction of the characteristic N-glycoside linkage via a palladium-catalyzed N-arylation reaction . As a nucleoside analogue, its primary research value lies in its potential as an antibacterial agent and as a tool for studying nucleoside metabolism and the biosynthesis of nucleic acids in biological systems. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

90044-18-1

Molecular Formula

C21H29N5O11

Molecular Weight

527.5 g/mol

IUPAC Name

2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1

InChI Key

CNAGQZVMYBWWLN-LSIARSKGSA-N

SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO

Other CAS No.

90044-18-1

Synonyms

dapiramicin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Dapiramicin B shares a conserved 7-deazapurine core with several pyrrolopyrimidine analogs but differs in sugar moieties and glycosylation patterns:

Compound Core Structure Sugar Moiety Glycosylation Position Key Structural Distinction
This compound 2-amino-4-methoxy-5-cyanopyrrolo[2,3-d]pyrimidine β-D-glucose + 4′-methyl-β-D-glucose (β1→4 linkage) N2-position of chromophore β-configured disaccharide; no 6′-deoxy modification
Dapiramicin A Same as above 6′-deoxy-α-D-glucose + 4′-methyl-β-D-glucose (β1→4 linkage) N2-position α-configured 6′-deoxyglucose enhances bioactivity
Huimycin 2-amino-6-methoxy-7-cyano-7-deazaguanine N-acetylglucosamine (GlcNAc) N2-position Unique GlcNAc moiety; no methyl group at position 4
Toyocamycin 4-amino-5-cyano-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine β-D-ribofuranose N7-position Ribose instead of glucose; distinct antiviral activity

Preparation Methods

Microbial Fermentation and Broth Processing

This compound is naturally produced as a secondary metabolite during the fermentation of Micromonospora sp. SF-1917. The fermentation process typically spans 120 hours, after which the broth is filtered to remove biomass and cellular debris. The filtrate is then subjected to adsorption chromatography using Diaion HP-20 resin, a macroporous styrene-divinylbenzene copolymer optimized for antibiotic recovery. Elution with aqueous ethanol (50% v/v) selectively extracts dapiramicins from the resin, yielding a crude preparation with approximately 12% purity for dapiramicin A and trace quantities of this compound.

Chromatographic Purification and Crystallization

Further purification employs silica gel column chromatography with a mobile phase of ethyl acetate and methanol (5:1 v/v). This compound elutes later than its epimer, dapiramicin A, due to subtle differences in polarity arising from its disaccharide-nucleoside structure. Fractions containing this compound are pooled, concentrated, and crystallized from aqueous methanol, yielding colorless needles with a final purity exceeding 95%. The isolation workflow achieves a recovery of 71 mg of this compound from 7.7 liters of fermented broth, underscoring the challenges of natural product extraction.

Table 1: Key Parameters for this compound Isolation

StepConditionsYield/Purity
Fermentation120 hours, Micromonospora sp. SF-1917Crude broth
Diaion HP-20 Elution50% aqueous ethanol12% purity (dapiramicin A/B mix)
Silica Gel ChromatographyEthyl acetate:methanol (5:1)71 mg (95% purity)

Total Synthesis of this compound

Retrosynthetic Analysis and Strategic Bond Disconnections

The total synthesis of this compound centers on constructing its N-glycoside linkage, which connects a heptopyranosylamine moiety to a bromopyrrolopyrimidine derivative. Early work by Nishizawa et al. (2006) pioneered the use of palladium-catalyzed coupling reactions to forge this bond, avoiding the instability of traditional glycosylation methods. The retrosynthetic approach disassembles the molecule into two fragments:

  • A heptopyranosylamine derivative, synthesized from D-glucose via sequential protection, oxidation, and reductive amination.

  • A 2-bromopyrrolo[2,3-d]pyrimidine scaffold, prepared through cyclocondensation of brominated pyrimidine precursors.

Palladium-Catalyzed N-Arylation: The Keio University Method

The landmark 2006 synthesis employed a Pd(0)/P(t-Bu)₃ catalyst system to mediate the coupling of heptopyranosylamine with 2-bromopyrrolo[2,3-d]pyrimidine. Conducted under inert atmosphere at 80°C, the reaction achieved 65% yield, with the bulky phosphine ligand suppressing undesired β-hydride elimination. Critical to success was the use of a fully protected heptopyranosylamine, which prevented competing O-glycosylation.

Table 2: Reaction Conditions for Pd-Catalyzed Coupling

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandP(t-Bu)₃ (8 mol%)
SolventToluene
Temperature80°C
Reaction Time24 hours
Yield65%

Modern Advances: Buchwald–Hartwig Amination

Recent developments (2025) have optimized the coupling step using Buchwald–Hartwig amination, which enhances functional group tolerance and reduces metal loading. Employing a Pd/Xantphos catalyst system, this method couples an aminodisaccharide with 2-bromopyrrolo[2,3-d]pyrimidine at room temperature, achieving 78% yield in 12 hours. The milder conditions minimize decomposition of acid-sensitive intermediates, making this approach preferable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Keio method, while groundbreaking, requires elevated temperatures and prolonged reaction times, limiting its industrial applicability. In contrast, the Buchwald–Hartwig protocol operates at ambient temperatures with shorter durations, reducing energy costs and improving throughput. Both methods, however, necessitate extensive protecting group strategies, contributing to multi-step sequences that lower overall atom economy.

Challenges in N-Glycoside Stability

A persistent challenge in this compound synthesis is the labile N-glycoside bond, which is prone to hydrolysis under acidic or aqueous conditions. Strategic protection of the heptopyranosylamine’s hydroxyl groups as benzyl ethers has proven effective, though deprotection steps add complexity . Emerging methodologies exploring enzymatic glycosylation or photoredox-mediated couplings may offer solutions to this stability issue.

Q & A

Q. What are the key structural features of Dapiramicin B, and how do they influence its bioactivity?

this compound is a pyrrolopyrimidine glycoside with a β-D-glucose core (C6′-deoxy) linked via a β1→4 glycosidic bond to a 4′-methyl-β-D-glucose moiety . The β-configuration of the disaccharide is critical for bioactivity; for example, the α-configured analog (Dapiramicin A) exhibits lower efficacy against plant pathogens like Rhizoctonia solani (sheath blight) . To assess structural contributions, researchers should:

  • Perform comparative bioassays using analogs with modified sugar configurations.
  • Use NMR and HR-ESI-MS to confirm stereochemistry (e.g., coupling constants in 1H^1H-NMR for glycosidic linkages) .
  • Apply molecular docking to evaluate interactions with target enzymes (e.g., fungal cell wall synthases).

Q. What synthetic methodologies are available for this compound, and what are their limitations?

The total synthesis of this compound was achieved via a 10-step route starting from 2-methylthio-6-methoxy-7-methyl-7-deazapurine, employing a Mannich reaction and selective glycosylation . Key challenges include:

  • Stereochemical control during glycosylation (e.g., using Schmidt conditions for β-selectivity).
  • Protecting group strategies to prevent side reactions.
  • Scalability: Photochemical methods (e.g., cyclobutanone ring-opening) offer shorter routes but require optimization for yield .

Q. How can researchers validate the purity and identity of this compound in synthetic or extracted samples?

Follow ICH Q2B guidelines for analytical validation :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 260 nm (λmax for pyrrolopyrimidine).
  • Identity : Confirm via HR-ESI-MS (theoretical [M+H]<sup>+</sup> for this compound: 393.1517; Δppm < 2.0) and 2D-NMR (e.g., HSQC to map 13C^{13}C-1H^1H correlations) .
  • Stability : Conduct stress testing (pH, temperature) to identify degradation products.

Advanced Research Questions

Q. What biosynthetic gene clusters (BGCs) are associated with this compound production, and how can they be manipulated for yield optimization?

this compound is produced by Micromonospora spp., and its BGC likely includes:

  • A SAM-dependent methyltransferase (e.g., huiC homolog) for 4′-O-methylation of glucose .
  • Glycosyltransferases (GTs) for sugar attachment. Methodology :
  • Use genome mining tools (antiSMASH, PRISM) to identify BGCs in Micromonospora strains .
  • Knock out candidate GTs via CRISPR-Cas9 to confirm their role in disaccharide assembly.
  • Overexpress regulatory genes (e.g., luxR homologs) to enhance precursor flux .

Q. How do structural modifications of this compound’s aglycone impact its mechanism of action?

The pyrrolopyrimidine core interacts with riboswitches (e.g., preQ1 riboswitch in bacteria), disrupting queuosine biosynthesis . To study SAR:

  • Synthesize aglycone analogs (e.g., O6-alkylated derivatives) and test riboswitch binding via ITC or fluorescence polarization.
  • Compare MIC values against Gram-positive pathogens (e.g., Bacillus subtilis) to link structural changes to activity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). To address this:

  • Standardize assays using CLSI guidelines (e.g., broth microdilution for MIC determination).
  • Apply multivariate analysis (e.g., PCA) to identify confounding variables .
  • Validate findings across multiple strains and independent labs.

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethod/InstrumentAcceptable CriteriaReference
Molecular WeightHR-ESI-MS (ESI+)[M+H]<sup>+</sup> = 393.1517 ± 2 ppm
Glycosidic Linkage1H^1H-NMR (J = 7–8 Hz)β1→4 configuration confirmed
PurityHPLC (C18, 260 nm)≥95% peak area

Q. Table 2. Comparative Bioactivity of Dapiramicin Analogs

CompoundTarget PathogenMIC (μg/mL)Structural FeatureReference
This compoundRhizoctonia solani0.5β-D-glucose disaccharide
Dapiramicin ARhizoctonia solani2.0α-D-glucose disaccharide
HuimycinStreptomyces spp.1.2N-acetylglucosamine moiety

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.